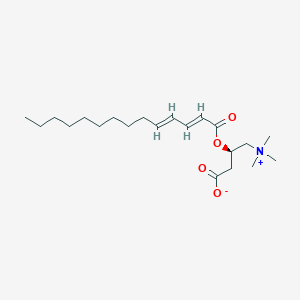
Tetradeca-2,4-dien-oyl Carnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradeca-2,4-dien-oyl Carnitine is a bioactive compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is derived from Methyl 4-Bromocrotonate, a useful synthetic intermediate. This compound has garnered attention due to its role in the synthesis of irreversible inhibitors of epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases, which exhibit enhanced antitumor activities .
准备方法
Synthetic Routes and Reaction Conditions: Tetradeca-2,4-dien-oyl Carnitine is synthesized from Methyl 4-Bromocrotonate. The synthetic route involves several steps, including bromination, esterification, and subsequent reactions to introduce the carnitine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through purification techniques such as chromatography and recrystallization .
化学反应分析
Types of Reactions: Tetradeca-2,4-dien-oyl Carnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or alkylated derivatives .
科学研究应用
Tetradeca-2,4-dien-oyl Carnitine has a wide range of scientific research applications:
作用机制
The mechanism of action of Tetradeca-2,4-dien-oyl Carnitine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases, inhibiting their activity and leading to antitumor effects.
Pathways Involved: The inhibition of these kinases disrupts signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
相似化合物的比较
- Deca-2,4-dien-oyl Carnitine
- Hexadeca-2,4-dien-oyl Carnitine
- Octadeca-2,4-dien-oyl Carnitine
Comparison: Tetradeca-2,4-dien-oyl Carnitine is unique due to its specific chain length and the presence of conjugated double bonds, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antitumor activities and a broader range of applications in scientific research.
属性
分子式 |
C21H37NO4 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
(3R)-3-[(2E,4E)-tetradeca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h13-16,19H,5-12,17-18H2,1-4H3/b14-13+,16-15+/t19-/m1/s1 |
InChI 键 |
DBJDCEJXEMUHGM-VZATUGCOSA-N |
手性 SMILES |
CCCCCCCCC/C=C/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















